molecular formula C11H10Cl2OS B13247230 3-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one

3-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13247230
M. Wt: 261.2 g/mol
InChI Key: RIVYDOHBFHWBBP-UHFFFAOYSA-N
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Description

3-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C₁₁H₁₀Cl₂OS. It is characterized by a cyclopentanone ring substituted with a sulfanyl group attached to a 2,5-dichlorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2,5-dichlorothiophenol with cyclopentanone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one
  • 3-{[(2,5-Dichlorophenyl)sulfanyl]methyl}benzoic acid

Uniqueness

3-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one is unique due to the specific positioning of the dichlorophenyl group and the cyclopentanone ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C11H10Cl2OS

Molecular Weight

261.2 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C11H10Cl2OS/c12-7-1-4-10(13)11(5-7)15-9-3-2-8(14)6-9/h1,4-5,9H,2-3,6H2

InChI Key

RIVYDOHBFHWBBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1SC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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